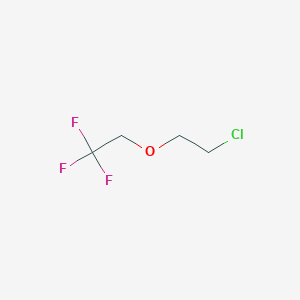

2-(2-Chloroethoxy)-1,1,1-trifluoroethane

Übersicht

Beschreibung

2-(2-Chloroethoxy)-1,1,1-trifluoroethane is a useful research compound. Its molecular formula is C4H6ClF3O and its molecular weight is 162.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Chloroethoxy)-1,1,1-trifluoroethane, also known as FC-133a, is a halogenated hydrocarbon primarily used in refrigeration and fire extinguishing systems. Understanding its biological activity is crucial due to its potential health impacts and environmental implications. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, and potential applications.

- Molecular Formula : CHClF

- Molecular Weight : 153.54 g/mol

- Boiling Point : Approximately 6.9°C

- Physical State : Colorless liquid at room temperature

Metabolism and Biotransformation

Research indicates that this compound undergoes significant biotransformation in biological systems. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of trifluoroacetic acid (TFA), a metabolite known for its toxic effects at elevated concentrations .

Summary of Metabolic Pathways:

| Metabolite | Formation Pathway | Biological Significance |

|---|---|---|

| Trifluoroacetic acid (TFA) | Oxidation via cytochrome P450 | Toxic effects at high concentrations |

| Trifluoroacetaldehyde hydrate | Dechlorination | Intermediate metabolite with potential toxicity |

Toxicological Effects

The toxicity of this compound has been evaluated in various studies:

- Irritation : The compound can cause skin and eye irritation upon contact .

- Inhalation Studies : In animal studies, exposure has led to nasal and lung damage as well as atrophy of the thymus and reproductive organs .

- Carcinogenicity : Limited studies suggest a potential link to carcinogenic effects. In rats, oral administration resulted in increased incidences of uterine carcinomas and benign testicular tumors . However, no definitive human epidemiological data have been reported.

Summary of Toxicological Findings:

| Effect | Observation | Study Reference |

|---|---|---|

| Skin/Eye Irritation | Yes | |

| Respiratory Damage | Yes | |

| Carcinogenic Potential | Increased uterine tumors in rats | |

| Mutagenicity | No mutations in Salmonella |

Environmental Impact

The atmospheric lifetime of this compound is estimated to be approximately 1.4 years, indicating its persistence in the environment. Its low global warming potential (GWP) makes it a candidate for use as a refrigerant compared to traditional chlorofluorocarbons (CFCs) .

Case Studies

Several case studies have highlighted the compound's application in industrial settings and its associated health risks:

- Study on Refrigerant Use : A study assessed the effectiveness of this compound as a refrigerant alternative. It demonstrated lower GWP while raising concerns about potential health risks during prolonged exposure .

- Health Hazard Assessments : Evaluations by organizations such as WHO have classified the compound based on its toxicological profile, emphasizing the need for caution in occupational settings where exposure may occur .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2-(2-Chloroethoxy)-1,1,1-trifluoroethane is primarily utilized as an intermediate in organic synthesis. Its ability to form bonds with various nucleophiles makes it a versatile reagent for creating more complex molecules.

Key Reactions

- Nucleophilic Substitution : The chloro group facilitates reactions with alcohols to form ethers.

- Electrophilic Chlorination : The compound can undergo chlorination reactions under specific conditions, aiding in the synthesis of chlorinated organic compounds.

Agrochemical Production

The compound has been identified as a useful precursor in the synthesis of herbicides and pesticides. Its unique functional groups allow for the modification of existing agrochemical structures to enhance efficacy and reduce environmental impact.

Case Study: Herbicide Development

In a study focusing on the synthesis of a new herbicide, researchers utilized this compound as a key intermediate. The resulting compound demonstrated improved herbicidal activity compared to existing agents, showcasing the potential for this compound in agrochemical innovation.

Toxicological Studies

Research has also been conducted on the toxicological effects of this compound. Studies indicate that while it can induce genetic mutations in certain experimental systems, its overall toxicity profile varies based on exposure conditions.

Toxicity Findings

- Metabolic Pathways : In vitro studies show that this compound undergoes metabolic dechlorination when incubated with liver microsomes from rats, producing trifluoroacetaldehyde as a significant metabolite.

- Genotoxicity : Some studies indicate potential genotoxic effects; however, results have been inconsistent across different biological systems.

Eigenschaften

IUPAC Name |

2-(2-chloroethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O/c5-1-2-9-3-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSSKGNQJKXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594105 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537-70-8 | |

| Record name | 2-(2-Chloroethoxy)-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl 2,2,2-trifluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.